molecular formula C14H14ClNO2S B5698717 N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide

N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide

Cat. No.: B5698717
M. Wt: 295.8 g/mol
InChI Key: UCOCXEZMVKOXJS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a chloro and methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide typically involves the reaction of 5-chloro-2-methylaniline with phenylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those with antibacterial and antifungal properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. The chloro and methyl groups enhance its binding affinity and specificity towards the target enzymes.

Comparison with Similar Compounds

  • N-(5-chloro-2-methylphenyl)-1-cyclohexylmethanesulfonamide
  • N-(5-chloro-2-methylphenyl)-1-naphthylmethanesulfonamide

Comparison:

  • Binding Affinity: N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide has a higher binding affinity towards certain enzymes compared to its analogs due to the presence of the phenyl group.
  • Biological Activity: The compound exhibits a broader spectrum of biological activities, making it more versatile in medicinal applications.
  • Stability: It is more stable under various environmental conditions, which enhances its shelf life and usability in industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-11-7-8-13(15)9-14(11)16-19(17,18)10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOCXEZMVKOXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642205
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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